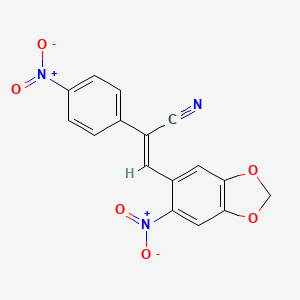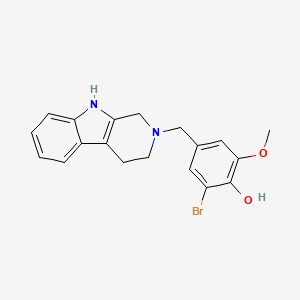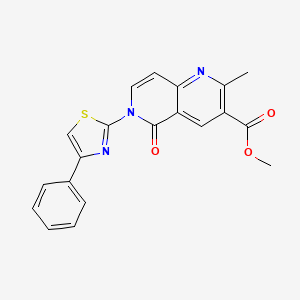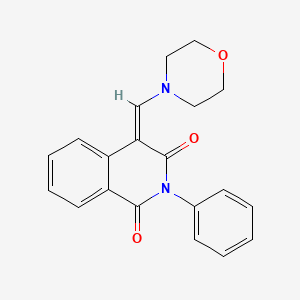
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile, also known as NBDA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood. However, studies have shown that 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile can inhibit the proliferation of cancer cells by inducing apoptosis. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to inhibit the activity of certain enzymes involved in cancer progression.
Biochemical and Physiological Effects:
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to have low toxicity and low solubility in water. In vitro studies have shown that 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile can inhibit the growth of various cancer cell lines. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its high purity, low toxicity, and its potential applications in various fields. The limitations of using 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile. One area of research is the development of new synthetic methods for 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile derivatives with improved solubility and bioactivity. Another area of research is the investigation of the mechanism of action of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile and its potential as a therapeutic agent for various diseases. Finally, the use of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile as a probe for studying protein-protein interactions is an area of research that has great potential for future discovery.
Conclusion:
In conclusion, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. The synthesis method of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is simple and yields a high purity product. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in material science, medicinal chemistry, and chemical biology. The mechanism of action of 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but studies have shown that it can inhibit the proliferation of cancer cells. 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has low toxicity and low solubility in water, which are advantages and limitations for lab experiments. Finally, future directions for research on 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile include the development of new synthetic methods, investigation of its mechanism of action, and its use as a probe for studying protein-protein interactions.
Méthodes De Synthèse
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using a simple one-step reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and 4-nitrophenylacetonitrile in the presence of a base. The reaction yields 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile as a yellow solid with a high purity.
Applications De Recherche Scientifique
3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential applications in various fields such as material science, medicinal chemistry, and chemical biology. In material science, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been used as a building block for the synthesis of novel fluorescent materials. In medicinal chemistry, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been studied for its potential as an anticancer agent. In chemical biology, 3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile has been used as a probe to study protein-protein interactions.
Propriétés
IUPAC Name |
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O6/c17-8-12(10-1-3-13(4-2-10)18(20)21)5-11-6-15-16(25-9-24-15)7-14(11)19(22)23/h1-7H,9H2/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUZJBQEUPEONU-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(6-Nitro-2H-1,3-benzodioxol-5-YL)-2-(4-nitrophenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(5-methyl-2-furyl)methyl]amine](/img/structure/B5219268.png)
![2-[4-(2-methoxyphenoxy)butoxy]naphthalene](/img/structure/B5219272.png)
![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)cyclohexanecarboxamide](/img/structure/B5219279.png)



![2-chloro-6-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5219295.png)



![3-{(anilinocarbonyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amino}-N,N,N-trimethyl-1-propanaminium iodide](/img/structure/B5219317.png)

![bis(2-methoxyethyl) 4-[5-(2,3-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5219327.png)
